Bis[(diethylhydroxyphenyl)ammonium]sulfate
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Overview
Description
Bis[(diethylhydroxyphenyl)ammonium]sulfate is a chemical compound with the molecular formula C20H32N2O6S and a molecular weight of 428.54288 g/mol . This compound is typically found as a colorless or slightly yellow oily liquid and is soluble in most organic solvents but only slightly soluble in water .
Preparation Methods
The synthesis of Bis[(diethylhydroxyphenyl)ammonium]sulfate involves several steps. One common method includes the diazotization of benzaldehyde, followed by reduction, esterification with formic acid, and finally sulfation . Industrial production methods often involve similar steps but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Bis[(diethylhydroxyphenyl)ammonium]sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically yield the corresponding amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis[(diethylhydroxyphenyl)ammonium]sulfate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis[(diethylhydroxyphenyl)ammonium]sulfate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Bis[(diethylhydroxyphenyl)ammonium]sulfate can be compared with other similar compounds such as:
N,N-Diethyl-m-aminophenol: This compound shares a similar structure but lacks the sulfate group.
3-Amino-2,4-diethylphenol sulfate: This compound is structurally similar but has different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H32N2O6S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(3,4-diethyl-2-hydroxyphenyl)azanium;sulfate |
InChI |
InChI=1S/2C10H15NO.H2O4S/c2*1-3-7-5-6-9(11)10(12)8(7)4-2;1-5(2,3)4/h2*5-6,12H,3-4,11H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
BAGLDMARKITWGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)[NH3+])O)CC.CCC1=C(C(=C(C=C1)[NH3+])O)CC.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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